

# A Comparative Analysis of Benzothiadiazole Derivatives in Organic Solar Cells

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## Compound of Interest

Compound Name: *Benzo[d][1,2,3]thiadiazol-6-amine*

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A deep dive into the performance and underlying structure-property relationships of benzothiadiazole-based materials that are shaping the future of organic photovoltaics.

Benzothiadiazole (BT) and its derivatives have become a cornerstone in the design of high-performance organic solar cells (OSCs), driving power conversion efficiencies (PCEs) to remarkable new heights.<sup>[1]</sup> The inherent electron-deficient nature of the BT core allows for the creation of donor-acceptor (D-A) copolymers with tunable electronic and photophysical properties.<sup>[2]</sup> Strategic modifications to the BT unit, such as the introduction of electron-withdrawing groups, have proven to be a powerful tool for optimizing material properties and device performance.<sup>[3]</sup> This guide provides a comparative analysis of various benzothiadiazole derivatives, summarizing their performance in OSCs and detailing the experimental protocols for device fabrication and characterization.

## Comparative Performance of Benzothiadiazole Derivatives

The performance of organic solar cells is primarily evaluated based on four key parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following table summarizes the performance of several notable benzothiadiazole-based polymers in non-fullerene organic solar cells.

Polymer Donor	Acceptor	PCE (%)	Voc (V)	Jsc (mA/cm <sup>2</sup> )	FF (%)	Reference
PiBT	Y6	19.0	0.87	28.2	77.3	[4]
PM6:TQT	-	18.52	-	-	-	[5]
PBDTSF-FBT	-	11.66	-	-	-	[6]
PB-BTf	-	8.43	-	-	-	[6]
PPh-1F-HD	PC71BM	7.64	-	-	-	[6]
PCPDT-DTDFBT	-	5.85	-	-	-	[6]
PCPDTFB-T	-	5.51	-	-	-	[6]
PSiF-DBT	PCBM	5.4	0.90	9.5	50.7	[2]
PCDCTDT-BT-C8	-	3.5	-	-	-	[2]
PTPTB	PCBM	0.34	-	-	-	[6][7]

## Structure-Property Relationships: The Key to High Efficiency

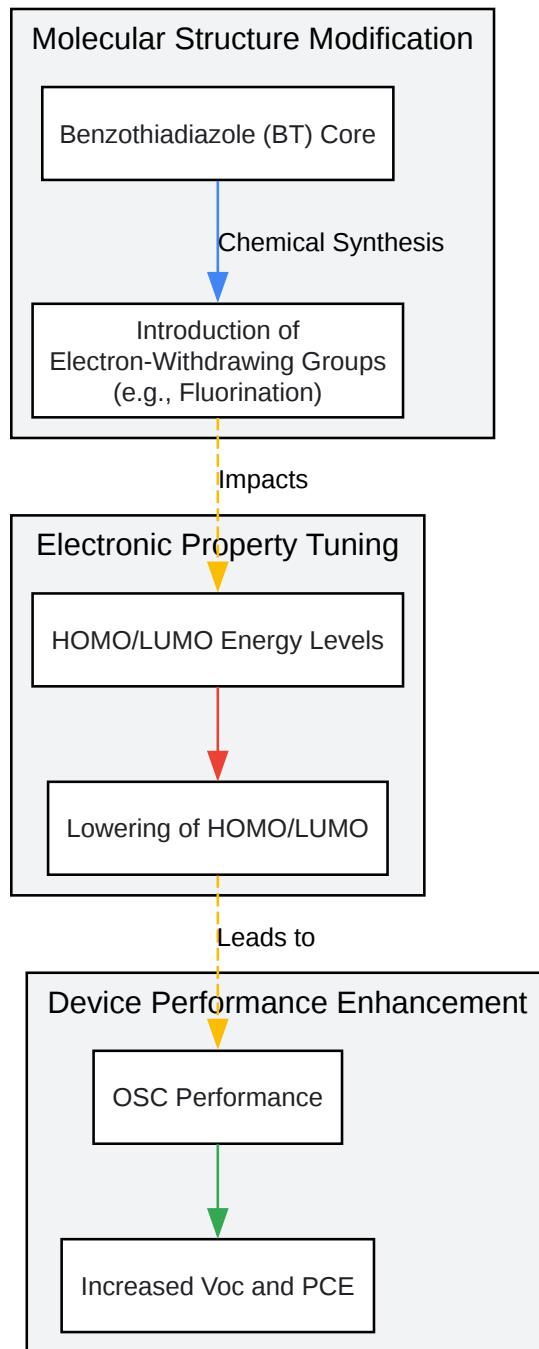
The remarkable performance of benzothiadiazole derivatives in organic solar cells is a direct result of the ability to fine-tune their molecular structure to achieve desired electronic properties. This relationship is fundamental to the design of new and improved materials.

A key strategy for enhancing the performance of BT-based polymers is the introduction of fluorine atoms to the benzothiadiazole unit.<sup>[8]</sup> This modification, known as fluorination, has several beneficial effects:

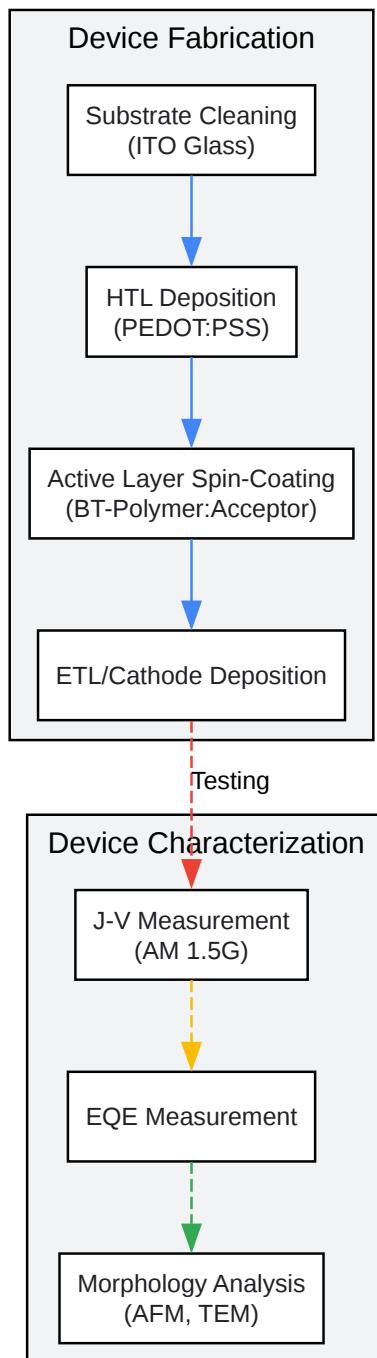
- Energy Level Tuning: Fluorination effectively lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer.[6][9] A lower HOMO level generally leads to a higher open-circuit voltage (Voc), a crucial factor in achieving high power conversion efficiency.[7]
- Improved Molecular Packing and Crystallinity: The introduction of fluorine atoms can enhance intermolecular interactions, leading to better molecular packing and increased crystallinity in the solid state.[6][8] This improved order facilitates more efficient charge transport through the active layer of the solar cell.[9]

The following diagram illustrates the impact of structural modifications on the energy levels and, consequently, the performance of benzothiadiazole-based organic solar cells.

## Structure-Property Relationship in Benzothiadiazole Derivatives



## Workflow for OSC Fabrication and Characterization

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